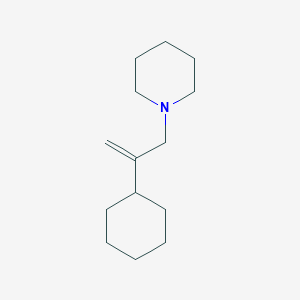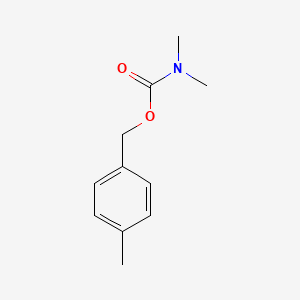
(4-Methylphenyl)methyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)methyl dimethylcarbamate is a chemical compound known for its diverse applications in various fields. It is an organic compound that belongs to the carbamate family, characterized by the presence of a carbamate group (–NHCOO–) attached to a (4-methylphenyl)methyl group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl dimethylcarbamate typically involves the reaction of (4-methylphenyl)methyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(4−Methylphenyl)methyl chloride+DimethylamineNaOH(4−Methylphenyl)methyl dimethylcarbamate+NaCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenyl)methyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)methyl dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)methyl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methylphenyl)methyl carbamate
- (4-Methylphenyl)methyl ethylcarbamate
- (4-Methylphenyl)methyl propylcarbamate
Uniqueness
(4-Methylphenyl)methyl dimethylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different levels of activity, stability, and solubility, making it suitable for particular applications.
Eigenschaften
CAS-Nummer |
84640-21-1 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(4-methylphenyl)methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9-4-6-10(7-5-9)8-14-11(13)12(2)3/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
IXIHLLVGNLCRCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


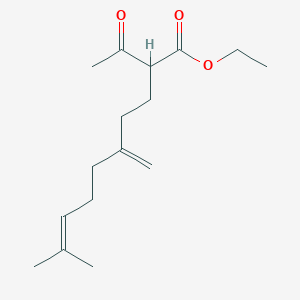
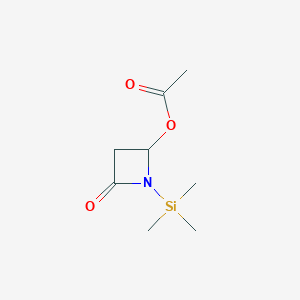
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
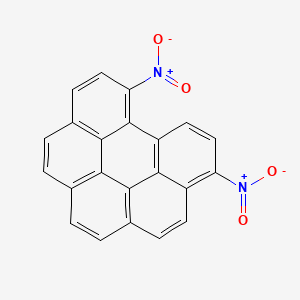
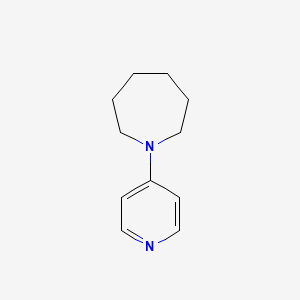
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
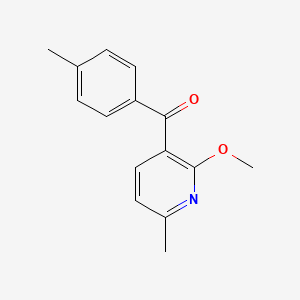


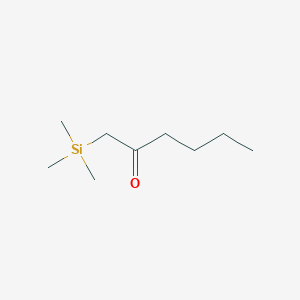

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
